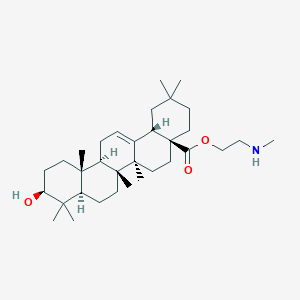
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is a synthetic steroid compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving precursor steroids. One common method involves the reduction of androstenedione to produce the desired compound under specific reaction conditions, such as the use of reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Industrial Production Methods: In an industrial setting, the production of Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) typically involves large-scale chemical synthesis using advanced reactors and controlled environments to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) has several applications in scientific research, including:
Chemistry: Used as a synthetic intermediate in the production of other steroid compounds.
Biology: Studied for its potential effects on hormone receptors and signaling pathways.
Medicine: Investigated for its potential therapeutic uses in treating hormonal imbalances or as a precursor for pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Androsta-1,5-dien-3-one, 17-hydroxy-17-methyl-(7CI,8CI) is similar to other androstane steroids, such as androstenedione and methylstenbolone. it has unique structural features that distinguish it from these compounds, such as the presence of specific functional groups and the position of double bonds.
Comparison with Similar Compounds
Androstenedione
Methylstenbolone
Androsta-1,4-dien-3-one, 9,11b-dichloro-17b-hydroxy-17-methyl-(6CI,7CI,8CI)
Properties
CAS No. |
2694-97-5 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,6,9,15-17,22H,5,7-8,10-12H2,1-3H3 |
InChI Key |
WMAZMNFANLKALZ-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C)O)CC=C4[C@@]3(C=CC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC=C4C3(C=CC(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-10,11-dihydro-5H-dibenzo[b,d]azepine](/img/structure/B1506814.png)







![3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile](/img/structure/B1506854.png)





